2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylpyrazole with a suitable aldehyde precursor in the presence of a catalyst . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (Ibudilast): Known for its anti-inflammatory properties and use in treating asthma.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other pyrazolo[1,5-a]pyridine derivatives . Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11-9(7-14)10-5-3-4-6-13(10)12-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWGWDQBPUYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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